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This guide provides an in-depth overview of the synthesis of Oseltamivir, the active
pharmaceutical ingredient in Tamiflu®, a critical antiviral medication for the treatment of
influenza A and B.[1] The focus is on the well-established industrial synthesis route starting
from the natural product (-)-shikimic acid, which is commercially harvested from Chinese star
anise (Illicium anisatum).[2][3] This pathway is a cornerstone of medicinal and process
chemistry, notable for its stereochemical complexity and the evolution of its synthetic strategy.

[2]

The Oseltamivir molecule possesses three stereocenters, making precise stereochemical
control essential during synthesis. The commercially produced isomer is just one of eight
possible stereoisomers.[2] The industrial process, originally developed by Gilead Sciences and
later optimized by Hoffmann-La Roche, has been the subject of extensive research to improve
efficiency and mitigate safety concerns, particularly regarding the use of azide reagents.

The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir predominantly relies on a multi-step synthesis
starting from (-)-shikimic acid. This route, while highly optimized for large-scale production,
involves hazardous azide intermediates, which has prompted significant research into
alternative, azide-free pathways. The overall yield from (-)-shikimic acid is approximately 17-
22%.
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A pivotal sequence in this synthesis involves the transformation of a protected shikimic acid
derivative into a key epoxide intermediate. This epoxide is then opened with an azide
nucleophile to install the crucial C5-amino group precursor. Subsequent steps involve reduction
of the azide, acetylation, and formation of the final phosphate salt.

Quantitative Data Summary

The following table summarizes the key stages and reported yields for a practical, laboratory-
scale synthesis of Oseltamivir Phosphate from (-)-shikimic acid.
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Phosphate

Note: Yields for intermediate steps can vary. The overall yield of ~47% is reported for an
optimized, shorter 8-step synthesis. The original industrial synthesis is longer, comprising
around 10-12 steps with an overall yield of about 30%.
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Experimental Protocols

Detailed methodologies for two critical transformations in the synthesis are provided below.
These protocols are adapted from established literature and are intended for research
purposes.

Formation of the Trimesylate Intermediate

This protocol describes the conversion of ethyl shikimate to its trimesylated derivative,
activating the hydroxyl groups for subsequent nucleophilic substitution.

Materials:

Ethyl Shikimate

Methanesulfonyl Chloride (MsCl)

Triethylamine (EtsN)

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Ethyl Acetate (EtOAC)

Procedure:

Dissolve ethyl shikimate in ethyl acetate in a flame-dried reaction vessel under an inert
atmosphere (e.g., Nitrogen or Argon).

e Cool the solution to 0 °C using an ice bath.
e Add triethylamine (5 equivalents) to the solution, followed by a catalytic amount of DMAP.

e Slowly add methanesulfonyl chloride (4.5 equivalents) dropwise to the reaction mixture,
maintaining the temperature at 0 °C.

» Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography
(TLC).
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» Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

 Filter the mixture and concentrate the organic solvent under reduced pressure to yield the
crude trimesylate product.

The product can be purified by crystallization to achieve high purity (93% yield reported).

Azide-Mediated Epoxide Ring Opening

This procedure details the introduction of the azide functionality, which serves as a precursor to
the C5-amino group in Oseltamivir. This step is a classic example of nucleophilic ring-opening
of an epoxide.

Materials:

Epoxide Intermediate (derived from the shikimic acid backbone)

Sodium Azide (NaNs)

Ammonium Chloride (NHaCl)

Ethanol (EtOH)

Water

Ethyl Acetate (EtOAC)

Procedure:

 Dissolve the epoxide intermediate in ethanol in a round-bottom flask.

e In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.
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e Add the aqueous azide solution to the ethanolic solution of the epoxide.

e Heat the reaction mixture to reflux and monitor for completion by TLC.

e Once the reaction is complete, cool the mixture to room temperature.

o Remove the ethanol under reduced pressure using a rotary evaporator.

» Extract the remaining aqueous residue multiple times with ethyl acetate.

o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
« Filter the solution and concentrate the solvent to obtain the crude azido alcohol product.
 Purify the product using flash column chromatography to isolate the desired regioisomer.

Visualizations
Oseltamivir Synthesis Pathway from Shikimic Acid

The following diagram illustrates the core transformations in the industrial synthesis of
Oseltamivir, starting from (-)-shikimic acid.
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Click to download full resolution via product page

Caption: Key transformations in the Roche synthesis of Oseltamivir.

Experimental Workflow for Azide Chemistry

This diagram outlines the general laboratory workflow for the crucial azide-mediated ring-
opening step, emphasizing safety and purification.
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Caption: Workflow for the azide-mediated epoxide ring-opening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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